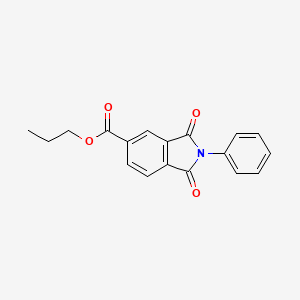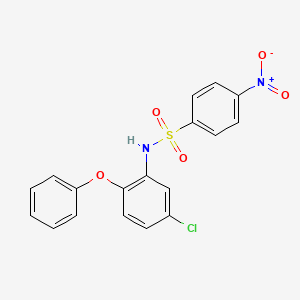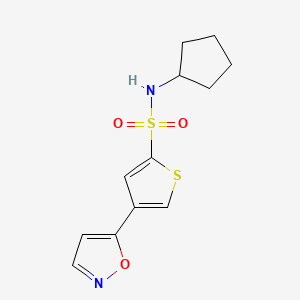![molecular formula C19H17NO5 B15154439 3-[(3,4-dimethoxyphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B15154439.png)
3-[(3,4-dimethoxyphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxybenzoyl)-6-methoxyquinolin-4-ol is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with methoxy and dimethoxybenzoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzoyl)-6-methoxyquinolin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 6-methoxyquinolin-4-ol with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems. The choice of solvents and reagents may also be adjusted to ensure environmental sustainability and safety.
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxybenzoyl)-6-methoxyquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 8, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
科学的研究の応用
3-(3,4-Dimethoxybenzoyl)-6-methoxyquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 3-(3,4-dimethoxybenzoyl)-6-methoxyquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound can also modulate signal transduction pathways, affecting cellular processes like proliferation and apoptosis .
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzoyl chloride: A precursor used in the synthesis of various organic compounds.
6-Methoxyquinolin-4-ol: A core structure that can be modified to produce different derivatives.
3,4-Dimethoxybenzyl alcohol: Used in the synthesis of other organic molecules and as a fuel in microbial fuel cells.
Uniqueness
3-(3,4-Dimethoxybenzoyl)-6-methoxyquinolin-4-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C19H17NO5 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC名 |
3-(3,4-dimethoxybenzoyl)-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C19H17NO5/c1-23-12-5-6-15-13(9-12)19(22)14(10-20-15)18(21)11-4-7-16(24-2)17(8-11)25-3/h4-10H,1-3H3,(H,20,22) |
InChIキー |
UKQXEFIAJSXCON-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154362.png)
![3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B15154366.png)
![4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B15154373.png)

![Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154394.png)
![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methylpropan-2-amine](/img/structure/B15154401.png)
![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate](/img/structure/B15154405.png)
![2-azido-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B15154411.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15154419.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15154440.png)

![1-(4-Chlorophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B15154458.png)
![1-Benzyl-3-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B15154464.png)
